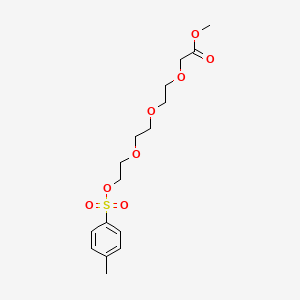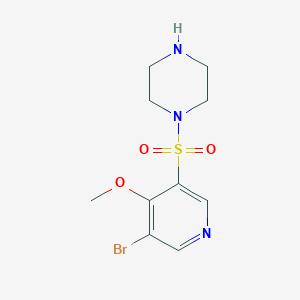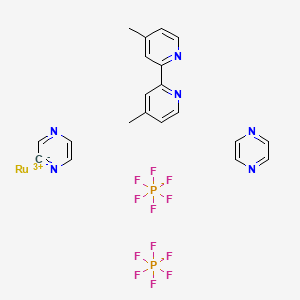
Tos-PEG3-O-C1-CH3COO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-PEG3-O-C1-CH3COO, also known as methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTACs. These compounds are significant in medical research, drug delivery, nanotechnology, and new materials research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-O-C1-CH3COO involves the reaction of polyethylene glycol with tosyl chloride in the presence of a base, followed by esterification with acetic acid. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification: Using techniques such as column chromatography or recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG3-O-C1-CH3COO primarily undergoes substitution reactions due to the presence of the tosyl group, which is a good leaving group. The compound can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution: Sodium azide or potassium carbonate in anhydrous conditions
Esterification: Acetic anhydride or acetyl chloride in the presence of a base
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products
Substitution: Formation of azido-PEG derivatives
Esterification: Formation of various ester derivatives
Hydrolysis: Formation of PEG derivatives with free hydroxyl groups.
Applications De Recherche Scientifique
Tos-PEG3-O-C1-CH3COO is widely used in various scientific research fields:
Chemistry: As a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins
Biology: In cell culture studies and ligand binding assays
Medicine: In drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: In the development of new materials and polyethylene glycol-modified functional coatings
Mécanisme D'action
The mechanism of action of Tos-PEG3-O-C1-CH3COO involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-PEG2-O-C1-CH3COO: A shorter PEG chain variant
Tos-PEG4-O-C1-CH3COO: A longer PEG chain variant
Tos-PEG3-O-C2-CH3COO: A variant with a different ester group
Uniqueness
Tos-PEG3-O-C1-CH3COO is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications where precise molecular interactions are crucial .
Propriétés
Formule moléculaire |
C16H24O8S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C16H24O8S/c1-14-3-5-15(6-4-14)25(18,19)24-12-11-22-8-7-21-9-10-23-13-16(17)20-2/h3-6H,7-13H2,1-2H3 |
Clé InChI |
RVOIKCJUZNECBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)

![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)


![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)

![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)


